3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine
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Overview
Description
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine is a complex organic compound featuring a 1,2,4-oxadiazole ring, a piperidine ring, and various substituents. The presence of these functional groups makes it a molecule of interest in medicinal chemistry and materials science due to its potential biological activities and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions where a suitable piperidine derivative reacts with an electrophilic intermediate.
Attachment of the sulfonyl group: The sulfonyl group is usually introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent due to the presence of the 1,2,4-oxadiazole ring, which is known for its antibacterial and antiviral properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies investigating the interaction of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 3-(2,4-dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole share similar structural features and biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid, exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile molecule for various applications in research and industry .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-3-28-19-10-8-17(9-11-19)21-23-22(29-24-21)18-5-4-14-25(15-18)30(26,27)20-12-6-16(2)7-13-20/h6-13,18H,3-5,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMLJVZSENCSCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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